molecular formula C32H35N3O4S2 B2368651 ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 532974-52-0

ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2368651
CAS No.: 532974-52-0
M. Wt: 589.77
InChI Key: CARXZCSJAHYGRW-UHFFFAOYSA-N
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Description

ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a variety of functional groups, including indole, benzothiophene, and benzoyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions

    Indole Derivative Preparation: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thioether Formation: The sulfanylacetyl group is introduced by reacting the indole derivative with a suitable thiol compound under basic conditions.

    Final Coupling: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or indole moieties, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted indole or benzoyl derivatives.

Scientific Research Applications

ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving indole and benzothiophene derivatives.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials.

Mechanism of Action

The mechanism by which ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The indole and benzothiophene moieties can bind to active sites, modulating the activity of the target proteins and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Uniqueness

The presence of both indole and benzothiophene moieties in ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate provides a unique combination of properties, making it distinct from other similar compounds. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O4S2/c1-4-39-32(38)29-24-10-6-8-12-26(24)41-31(29)34-28(36)19-40-27-18-35(25-11-7-5-9-23(25)27)14-13-33-30(37)22-16-20(2)15-21(3)17-22/h5,7,9,11,15-18H,4,6,8,10,12-14,19H2,1-3H3,(H,33,37)(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARXZCSJAHYGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC(=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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